molecular formula C17H13FN2O2S B2946494 2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole CAS No. 339101-48-3

2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole

Cat. No.: B2946494
CAS No.: 339101-48-3
M. Wt: 328.36
InChI Key: SZEHSVFFWKPSAQ-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2H-benzo[g]indazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted indazole compounds .

Scientific Research Applications

2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole is unique due to its specific combination of the indazole core and the 4-fluorophenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-4,5-dihydrobenzo[g]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S/c18-14-7-9-15(10-8-14)23(21,22)20-11-13-6-5-12-3-1-2-4-16(12)17(13)19-20/h1-4,7-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEHSVFFWKPSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN(N=C2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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